N-(3-hydroxyphenyl)hydrazinecarbothioamide
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Overview
Description
N-(3-hydroxyphenyl)hydrazinecarbothioamide is a compound that belongs to the class of hydrazinecarbothioamides It is characterized by the presence of a hydrazine group (-NH-NH2) and a thioamide group (-CS-NH2) attached to a phenyl ring substituted with a hydroxyl group (-OH) at the meta position
Mechanism of Action
Target of Action
N-(3-hydroxyphenyl)hydrazinecarbothioamide, also known as 3-[(Hydrazinothioxomethyl)amino]phenol, primarily targets the PI3K/Akt/mTOR signaling pathway . This pathway plays a crucial role in regulating cell survival and growth, making it a significant target in cancer research .
Mode of Action
The compound interacts with its targets by inhibiting the PI3K/Akt/mTOR signaling pathway . This inhibition disrupts the normal functioning of the pathway, leading to reduced tumor survival . The compound also induces apoptosis and causes cell cycle arrest in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR pathway . The inhibition of this pathway leads to downstream effects such as reduced cell proliferation and increased cell death . This is particularly significant in the context of cancer cells, where uncontrolled cell growth is a key characteristic.
Pharmacokinetics
Similar compounds have demonstrated optimal physicochemical properties, suggesting potential as drug candidates
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of tumor survival, induction of apoptosis, and cell cycle arrest in cancer cells . These effects contribute to its potential as an anticancer agent.
Biochemical Analysis
Biochemical Properties
N-(3-hydroxyphenyl)hydrazinecarbothioamide has been found to interact with various enzymes and proteins in biochemical reactions
Cellular Effects
It is known that this compound has shown activity against certain cancer cell lines
Molecular Mechanism
It is known that this compound has shown activity against certain cancer cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)hydrazinecarbothioamide typically involves the reaction of 3-hydroxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to yield the desired product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often carried out at elevated temperatures to facilitate the formation of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine group.
Substitution: The hydroxyl group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and coordination compounds.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)hydrazinecarbothioamide: Similar structure but with a methoxy group instead of a hydroxyl group.
N-(3-chlorophenyl)hydrazinecarbothioamide: Contains a chlorine atom instead of a hydroxyl group.
N-(3-nitrophenyl)hydrazinecarbothioamide: Features a nitro group in place of the hydroxyl group.
Uniqueness
N-(3-hydroxyphenyl)hydrazinecarbothioamide is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. The hydroxyl group enhances its ability to form hydrogen bonds, influencing its solubility and interaction with biological targets.
Biological Activity
N-(3-hydroxyphenyl)hydrazinecarbothioamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis and Characterization
This compound is synthesized through the reaction of 3-hydroxybenzaldehyde with hydrazinecarbothioamide. The resulting compound can be characterized using various spectroscopic techniques, including IR and NMR spectroscopy, which confirm the presence of functional groups such as hydrazone and thioamide moieties.
Anticancer Activity
Research indicates that derivatives of hydrazinecarbothioamides exhibit significant anticancer properties. A study focused on the lead optimization of compounds similar to this compound demonstrated potent activity against HER-2 overexpressed breast cancer cell lines (SKBr-3). Specifically, the compound showed an IC50 value of 17.44 µM, which was more effective than the standard drug 5-fluorouracil (IC50 = 38.58 µM) .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | SKBr-3 | 17.44 ± 0.01 | Induces apoptosis via DNA degradation |
Standard (5-FU) | SKBr-3 | 38.58 ± 0.04 | DNA synthesis inhibition |
The mechanism by which this compound exerts its anticancer effects includes inducing apoptosis and inhibiting cellular proliferation, as evidenced by increased apoptotic populations in treated cells .
Antioxidant Activity
Another aspect of biological activity is the antioxidant potential of this compound. Studies have shown that hydrazinecarbothioamides can inhibit free radical formation, suggesting a protective role against oxidative stress. For instance, specific derivatives demonstrated IC50 values for DPPH radical scavenging activity ranging from 39.39 µM to 42.32 µM, indicating a stronger antioxidant capacity compared to traditional antioxidants like BHA and AA .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the phenolic and hydrazone structures significantly influence biological activity. For example, substituents on the phenyl ring can enhance or diminish anticancer efficacy. Compounds with electron-donating groups tend to exhibit increased activity due to improved interactions with biological targets .
Table 2: Structure-Activity Relationship Insights
Substituent Type | Effect on Activity |
---|---|
Electron-donating groups (e.g., -OH) | Increased anticancer activity |
Electron-withdrawing groups (e.g., -NO2) | Decreased activity |
Case Studies
Several case studies have investigated the biological activities of hydrazinecarbothioamides:
- Breast Cancer Study : A comprehensive evaluation of various derivatives showed that compounds like this compound effectively inhibited ALDH+ cancer stem cells, suggesting their potential in targeting resistant cancer populations .
- Antioxidant Evaluation : In vitro studies demonstrated that derivatives exhibited significant antioxidant properties, highlighting their potential role in preventing oxidative damage in cells .
Properties
IUPAC Name |
1-amino-3-(3-hydroxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c8-10-7(12)9-5-2-1-3-6(11)4-5/h1-4,11H,8H2,(H2,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEYQLHWUKJYLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=S)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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